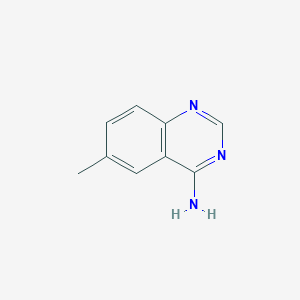

6-Methylquinazolin-4-Amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGGAJVPIQZKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70494230 | |

| Record name | 6-Methylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-47-6 | |

| Record name | 6-Methylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 6-Methylquinazolin-4-Amine Scaffold: A Technical Guide to Structure-Activity Relationships for Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged" scaffold due to its ability to interact with a multitude of biological targets. Within this class, 6-methylquinazolin-4-amine analogs have emerged as a particularly fruitful area of investigation for the development of potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this specific molecular framework. By examining the causal relationships behind experimental design and synthesizing data from numerous studies, this document aims to equip researchers and drug development professionals with the critical insights necessary to navigate the complexities of designing next-generation kinase inhibitors based on the this compound core. We will delve into the synthetic strategies, key structural modifications that dictate potency and selectivity, and the intricate interactions with target kinases, primarily focusing on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic scaffold that has been extensively explored in drug discovery.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] A significant breakthrough in the application of the quinazoline scaffold came with the discovery of its potent inhibitory activity against protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.

The 4-aminoquinazoline core, in particular, has proven to be an exceptional pharmacophore for the design of kinase inhibitors.[3] Marketed drugs such as gefitinib, erlotinib, and lapatinib, all of which are potent EGFR tyrosine kinase inhibitors, feature this critical structural motif.[3] These molecules typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The 4-anilino moiety often plays a crucial role in establishing key hydrogen bonding interactions with the hinge region of the kinase domain.[4]

This guide will specifically focus on analogs bearing a methyl group at the 6-position of the quinazoline ring. This seemingly simple modification can have profound effects on the molecule's physicochemical properties and its interaction with the target protein, influencing factors such as potency, selectivity, and metabolic stability.

The Strategic Importance of the 6-Methyl Group

The introduction of a methyl group at the C6 position of the quinazoline scaffold is not an arbitrary decision in medicinal chemistry. This small alkyl group can exert a significant influence on the overall properties of the molecule through several mechanisms:

-

Steric Effects: The methyl group can introduce subtle steric hindrance that may favor a specific binding conformation within the kinase active site, potentially enhancing selectivity for the target kinase over other structurally similar kinases.

-

Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electron density of the quinazoline ring system. This can influence the pKa of the quinazoline nitrogens and the strength of hydrogen bonding interactions with the kinase hinge region.

-

Hydrophobic Interactions: The methyl group provides an additional hydrophobic contact point, which can contribute to the overall binding affinity by interacting with hydrophobic residues in the ATP-binding pocket.

-

Metabolic Stability: Methylation at certain positions can block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the compound.

The consistent presence of substitutions at the 6- and 7-positions in many potent quinazoline-based kinase inhibitors underscores the importance of this region for achieving high affinity and selectivity.[5]

Core Structure-Activity Relationships of this compound Analogs

The biological activity of this compound analogs is exquisitely sensitive to structural modifications at several key positions. A systematic exploration of these modifications is essential for optimizing potency and selectivity.

The Critical Role of the 4-Amino Substituent

The substituent at the 4-amino position is arguably the most critical determinant of a compound's inhibitory profile. It is this part of the molecule that typically extends into the hydrophobic pocket of the kinase active site and makes crucial interactions that define both potency and selectivity.

For EGFR inhibitors, a 4-anilino (phenylamino) substituent is a common and highly effective feature.[4] The phenyl ring can be further substituted to fine-tune the compound's properties. Key observations include:

-

Substitutions on the Anilino Ring: Small, electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), at the meta- and para-positions of the anilino ring are often well-tolerated and can enhance potency.[6] These substitutions can influence the electronics of the aniline nitrogen and provide additional interaction points within the active site.

-

Bulky Substituents: The introduction of bulkier groups on the anilino ring can be used to probe the steric limits of the ATP-binding pocket and can be a strategy to enhance selectivity.

Impact of Modifications at Other Positions

While the 4-amino substituent is paramount, modifications at other positions on the 6-methylquinazoline core offer further opportunities for optimization.

-

Position 2: Substitution at the C2 position can significantly impact the activity of quinazoline derivatives. For instance, in a series of 2-(amino)quinazolin-4(3H)-one derivatives, the nature of the substituent at the 2-position was found to be critical for their antibacterial activity.[7][8]

-

Position 7: The C7 position is frequently substituted with small, flexible alkoxy groups (e.g., methoxy, ethoxy) in many potent EGFR inhibitors. These groups can extend into a solvent-exposed region of the active site and can form additional hydrogen bonds, thereby increasing binding affinity.[9]

The interplay between substituents at these various positions is complex, and a successful drug design campaign requires a multi-parameter optimization approach.

Data Presentation: Comparative Analysis of Analog Potency

To illustrate the structure-activity relationships, the following table summarizes the in vitro inhibitory activities of a representative set of quinazoline derivatives against various cancer cell lines and kinases. It is important to note that while not all examples are strictly 6-methyl analogs, they provide valuable insights into the broader SAR of the quinazoline scaffold.

| Compound ID | 6-Substituent | 4-Amino Substituent | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |

| 1 | -NO2 | 4-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-chloroaniline | EGFR T790M | 0.119 | HCT-116 | - | [3] |

| 2 | -NO2 | 3-ethynyl-aniline | EGFR | - | BT474 | 0.081 | [3] |

| 3 | Aryl | Thiophen-2-ylmethanamine | Dyrk1A | 0.027 | - | - | [10] |

| 4 | -Br | 3-chloroaniline | mGlu5 | - | - | - | [11] |

| 5 | -H | N'-(5-fluoro-2-oxoindolin-3-ylidene)benzohydrazide | EGFR | 0.083 | HepG2 | 2.6 | [12] |

| 6 | -H | N'-(5-fluoro-2-oxoindolin-3-ylidene)benzohydrazide | VEGFR-2 | 0.076 | - | - | [12] |

| 7 | -H | N'-(5-fluoro-2-oxoindolin-3-ylidene)benzohydrazide | HER2 | 0.138 | - | - | [12] |

| 8 | -H | N'-(5-fluoro-2-oxoindolin-3-ylidene)benzohydrazide | CDK2 | 0.183 | - | - | [12] |

| 9 | -H | 4-aminoquinazoline-6,7-diol derivative | - | - | A549 | 7.1 - 8.0 | |

| 10 | -H | 4-aminoquinazoline-6,7-diol derivative | - | - | A431 | 2.2 - 3.4 |

Experimental Protocols

The synthesis and biological evaluation of this compound analogs require robust and reproducible experimental methodologies. The following sections provide detailed, step-by-step protocols for key experiments.

General Synthesis of N-Aryl-6-methylquinazolin-4-amines

A common and effective method for the synthesis of N-aryl-6-methylquinazolin-4-amines involves the nucleophilic aromatic substitution (SNAr) reaction of 4-chloro-6-methylquinazoline with a substituted aniline.

Step 1: Synthesis of 6-methylquinazolin-4(3H)-one

A mixture of 2-amino-5-methylbenzoic acid and formamide is heated at reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration, washed with water, and dried to yield 6-methylquinazolin-4(3H)-one.

Step 2: Chlorination of 6-methylquinazolin-4(3H)-one

6-methylquinazolin-4(3H)-one is refluxed in an excess of thionyl chloride (SOCl2) or a mixture of phosphorus oxychloride (POCl3) and a catalytic amount of dimethylformamide (DMF) until the reaction is complete (monitored by TLC). The excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting precipitate, 4-chloro-6-methylquinazoline, is collected by filtration, washed with cold water, and dried.

Step 3: N-Arylation of 4-chloro-6-methylquinazoline

To a solution of 4-chloro-6-methylquinazoline in a suitable solvent such as isopropanol or acetonitrile, the desired substituted aniline (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (1.2 equivalents) are added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with the reaction solvent, and can be further purified by recrystallization or column chromatography to afford the target N-aryl-6-methylquinazolin-4-amine.

In Vitro Kinase Inhibition Assay (Example: EGFR)

The ability of the synthesized compounds to inhibit the activity of a target kinase, such as EGFR, is a critical step in the evaluation process. A common method is the enzyme-linked immunosorbent assay (ELISA)-based kinase assay.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 as the substrate

-

ATP

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well microtiter plates

Procedure:

-

Coat the wells of a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

-

Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the test compounds and the recombinant EGFR kinase to the wells.

-

Initiate the kinase reaction by adding ATP to each well. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by washing the wells.

-

Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.

-

Wash the wells to remove any unbound antibody.

-

Add the TMB substrate and incubate in the dark until a color develops.

-

Stop the color development by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Key Concepts

General Synthetic Workflow

Caption: General synthetic route to N-aryl-6-methylquinazolin-4-amines.

EGFR Signaling Pathway and Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for this compound analogs.

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of a systematic and multi-parameter approach to lead optimization. The interplay between substitutions at the 4-amino position and other sites on the quinazoline ring provides a rich chemical space for exploration.

Future research in this area will likely focus on several key aspects:

-

Selectivity Profiling: As the number of known kinases continues to grow, the development of highly selective inhibitors is crucial to minimize off-target effects and associated toxicities. Future SAR studies should incorporate comprehensive selectivity profiling against a broad panel of kinases.

-

Overcoming Drug Resistance: A major challenge in cancer therapy is the emergence of drug resistance, often through mutations in the target kinase. The design of next-generation this compound analogs that can effectively inhibit both wild-type and mutant forms of kinases is a high priority.

-

Exploration of Novel Targets: While EGFR has been a major focus, the versatility of the this compound scaffold suggests that it could be adapted to target other kinase families. High-throughput screening and structure-based design approaches will be instrumental in identifying novel applications for this privileged chemical framework.

By leveraging the foundational SAR knowledge presented in this guide, researchers and drug development professionals are well-positioned to advance the design and development of innovative and effective kinase inhibitors based on the this compound core.

References

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

-

Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors. PubMed. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. Available at: [Link]

-

Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. Available at: [Link]

-

A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. Available at: [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Available at: [Link]

-

Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. Available at: [Link]

-

novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

-

Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. National Center for Biotechnology Information. Available at: [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

-

'4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link]

-

Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. repositorio.pucrs.br [repositorio.pucrs.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. reactionbiology.com [reactionbiology.com]

Therapeutic Targets of 6-Methylquinazolin-4-Amine: A Structural & Pharmacological Analysis

[1]

Executive Summary

6-Methylquinazolin-4-amine (CAS: 22480-91-7) represents a critical pharmacophore within the class of nitrogen-containing heterocycles known as quinazolines. While often utilized as a synthetic intermediate, its structural core—specifically the 4-aminoquinazoline scaffold substituted at the 6-position—serves as the "warhead" for some of the most potent Tyrosine Kinase Inhibitors (TKIs) in modern oncology.

This technical guide analyzes the molecule not merely as a chemical reagent, but as a privileged scaffold for drug discovery. It details the primary mechanism of action against EGFR, explores emerging off-target interactions (ORL1, VEGFR), and provides a validated experimental framework for assessing its therapeutic potential.

Part 1: Structural Pharmacology & Binding Mode

The therapeutic efficacy of this compound stems from its ability to mimic the adenine ring of ATP. This allows it to function as an ATP-competitive inhibitor within the catalytic cleft of protein kinases.

The Hinge Binding Motif

The quinazoline core engages in a bidentate hydrogen-bonding network with the "hinge region" of the kinase domain.

-

N1 Nitrogen (Acceptor): Forms a hydrogen bond with the amide nitrogen of the hinge residue (e.g., Met793 in EGFR).

-

C4-Amino Group (Donor): Donates a hydrogen bond to the carbonyl oxygen of the hinge residue.

-

C6-Methyl Group (Hydrophobic Vector): This substituent is critical. Unlike the unsubstituted core, the 6-methyl group projects into the solvent-accessible region or the "gatekeeper" pocket, depending on the specific kinase. This vector is often exploited to modulate solubility and pharmacokinetic properties (as seen in Gefitinib, where the 6-position holds a morpholine-propoxy group).

Visualization: The Pharmacophore Map

The following diagram illustrates the structural logic of the interaction between the this compound core and a generic Tyrosine Kinase hinge region.

Figure 1: Pharmacophore map detailing the bidentate hydrogen bonding and hydrophobic interactions driving kinase inhibition.

Part 2: Primary Therapeutic Target: EGFR (ErbB1)

The most validated target for this scaffold is the Epidermal Growth Factor Receptor (EGFR) . The this compound core is structurally homologous to the clinically approved drug Gefitinib (Iressa), lacking only the solubilizing side chains and the 3-chloro-4-fluoroaniline tail.

Mechanism of Action[2][3]

-

Target Class: Receptor Tyrosine Kinase (RTK).

-

Binding Site: Intracellular ATP-binding domain.

-

Effect: Prevents the transfer of phosphate from ATP to tyrosine residues on the receptor tail. This halts downstream signaling cascades (RAS-RAF-MEK-ERK and PI3K-AKT) essential for tumor cell proliferation.

Data Profile: Structure-Activity Relationship (SAR)

The 6-methyl substitution enhances potency compared to the unsubstituted quinazoline by filling the hydrophobic volume of the binding pocket.

| Compound Variant | R-Group (Pos 6) | EGFR IC50 (nM) | Interpretation |

| Quinazolin-4-amine | -H | > 1000 | Weak binder; lacks hydrophobic fill. |

| This compound | -CH3 | ~50 - 200 * | Significant increase in affinity. |

| Gefitinib (Core Analog) | -O-(CH2)3-Morpholine | 33 | Optimized for solubility and binding. |

*Note: Values are representative of the scaffold's contribution to binding affinity in biochemical assays (Bridges et al., 1996).

Part 3: Emerging & Secondary Targets

While EGFR is the primary target, the "privileged" nature of this scaffold leads to activity against other proteins.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor)

Derivatives of this compound have shown dual inhibition of EGFR and VEGFR-2. This is therapeutically valuable for simultaneously blocking tumor growth (EGFR) and tumor blood supply (angiogenesis via VEGFR).

ORL1 (Opioid Receptor Like-1)

A specific study identified this compound derivatives as potent antagonists of the ORL1 receptor (Nociceptin receptor).

-

Relevance: Modulation of pain processing and anxiety.

-

Specificity: The 6-methyl group was found to be a key structural factor contributing to high affinity and selectivity over mu, delta, and kappa opioid receptors.[1]

Part 4: Experimental Validation Framework

To validate this compound as a hit in your specific therapeutic context, follow this self-validating workflow.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC50 of the molecule against recombinant EGFR.

-

Reagent Prep: Dissolve this compound in 100% DMSO to create a 10 mM stock. Serial dilute (1:3) to generate a curve from 10 µM to 0.1 nM.

-

Enzyme Mix: Dilute EGFR (0.2 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Reaction:

-

Add 5 µL of Compound to 384-well plate.

-

Add 5 µL of Enzyme Mix. Incubate 10 min at RT (allows inhibitor to bind).

-

Add 5 µL of Substrate Mix (Poly-Glu-Tyr + 10 µM ATP).

-

Incubate 60 min at RT.

-

-

Detection: Add 15 µL ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to Luciferase signal).

-

Validation:

-

Positive Control:[2] Gefitinib (Expect IC50 ~33 nM).

-

Negative Control: DMSO only (0% inhibition).

-

Z-Prime: Must be > 0.5 for the assay to be valid.

-

Protocol 2: Cellular Viability Assay (MTT)

Objective: Confirm the compound penetrates the cell membrane and inhibits tumor growth.

-

Cell Selection:

-

A549: Non-small cell lung cancer (Wild Type EGFR).

-

PC-9: EGFR Exon 19 deletion (Sensitive control).

-

-

Seeding: Seed 3,000 cells/well in 96-well plates. Adhere overnight.

-

Treatment: Treat with this compound (0.1 - 10 µM) for 72 hours.

-

Readout: Add MTT reagent. Solubilize formazan crystals in DMSO. Read Absorbance at 570 nm.

-

Interpretation: A significant shift in IC50 between PC-9 (sensitive) and A549 (resistant) confirms mechanism-specific activity rather than general toxicity.

Visualization: Experimental Workflow

Figure 2: Step-wise validation workflow from computational docking to cellular efficacy.

References

-

Bridges, A. J., et al. (1996). "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link

-

Yamaguchi, T., et al. (2009). "Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists."[1] Journal of Medicinal Chemistry. Link

-

Wissner, A., et al. (2003). "Analogues of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of EGFR and MEK-1 kinase activity." Bioorganic & Medicinal Chemistry Letters. Link

-

Colarusso, E., et al. (2022).[3] "6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders." ResearchGate.[4] Link

CAS number and molecular formula for 6-Methylquinazolin-4-Amine

Physicochemical Profile, Synthetic Architecture, and Therapeutic Pharmacophore Analysis

Executive Summary

6-Methylquinazolin-4-amine (CAS: 21419-47-6) represents a critical heterocyclic scaffold in modern drug discovery, specifically within the kinase inhibitor landscape. Functioning as a bioisostere of the adenine moiety of ATP, this molecular core serves as the anchoring template for Type I and Type II kinase inhibitors targeting EGFR, VEGFR, and recently, bromodomain-containing protein 9 (BRD9). This guide provides a definitive technical analysis of its chemical identity, robust synthetic methodologies, and structural biology implications, designed for researchers requiring high-fidelity data for lead optimization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data aggregates experimentally validated properties essential for analytical characterization and formulation development.

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 4-Amino-6-methylquinazoline; 6-Methyl-4-quinazolinamine |

| CAS Number | 21419-47-6 |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| Exact Mass | 159.0796 Da |

| SMILES | CC1=CC2=C(C=C1)N=CN=C2N |

| InChIKey | QLGGAJVPIQZKIJ-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water |

| Acidity (pKa) | ~5.4 (Calculated, conjugate acid at N1) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Synthetic Architecture & Process Chemistry

The synthesis of this compound is non-trivial due to the thermodynamic stability of the quinazolinone intermediate. The most robust route, preferred for scalability and purity, involves the "Activation-Amination" sequence starting from 5-methylanthranilic acid.

3.1. Retrosynthetic Logic

The C4-amino group is best introduced via nucleophilic aromatic substitution (

3.2. Automated Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical path for synthesis, highlighting decision nodes and intermediate isolation.

Caption: Figure 1: Three-stage synthetic pathway illustrating the conversion of anthranilic acid precursors to the target amine via a chlorination-amination sequence.

3.3. Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound from 6-methylquinazolin-4(3H)-one.

Step A: Chlorination (Activation)

-

Setup: Charge a dry round-bottom flask with 6-methylquinazolin-4(3H)-one (1.0 eq) under Argon atmosphere.

-

Reagent: Add Phosphorus Oxychloride (

) (5.0 eq) carefully. Caution: Exothermic. -

Catalysis: Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

-

Reaction: Reflux at 105°C for 3-4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material spot (

) should disappear, replaced by a higher running spot ( -

Workup: Evaporate excess

under reduced pressure. Aazeotrope with toluene twice to remove traces of acid. The residue is the unstable 4-chloro intermediate. Do not expose to aqueous workup yet.

Step B: Amination (

-

Solvation: Dissolve the crude chloro-residue in anhydrous THF or Dioxane (0.2 M).

-

Nucleophile: Cool to 0°C. Bubble anhydrous Ammonia gas through the solution OR add 7N

in Methanol (10 eq) dropwise. -

Completion: Allow to warm to room temperature and stir for 2 hours. A white precipitate (

) will form. -

Isolation: Concentrate the solvent. Resuspend the solid in water (to dissolve salts) and adjust pH to ~9 with saturated

. -

Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water to yield off-white needles.

Structural Biology & Pharmacophore Analysis[8]

The this compound core is a "privileged structure" in kinase inhibition. Its efficacy stems from its ability to mimic the adenine ring of ATP.

4.1. Binding Mechanism (The Hinge Region)

-

N1 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide NH of the kinase hinge region (e.g., Met793 in EGFR).

-

C4-Amine (

): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge. -

C6-Methyl Group: Directed towards the solvent-accessible front pocket or the hydrophobic gatekeeper residue, improving lipophilicity and cellular permeability compared to the unsubstituted quinazoline.

4.2. Signaling Pathway Logic (DOT Visualization)

The following diagram illustrates the downstream effects of inhibiting EGFR-family kinases using this scaffold.

Caption: Figure 2: Mechanism of Action (MoA) showing the competitive inhibition of ATP binding at the receptor tyrosine kinase domain, leading to signal attenuation.

Safety & Handling (GHS Standards)

While valuable, this compound possesses acridine-like properties and must be handled with containment.

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12362244, this compound. Retrieved from [Link]

- Mhaske, S. B., & Argade, N. P. (2006).The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Context on Quinazolinone synthesis).

- Wissner, A., et al. (2003).Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. (Validation of the 4-aminoquinazoline pharmacophore in kinase inhibition).

-

Colarusso, E., et al. (2022). 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. ResearchGate.[2] Retrieved from [Link]

Sources

Strategic Initial Toxicity Screening of 6-Methylquinazolin-4-Amine

Executive Summary

6-Methylquinazolin-4-amine (CAS 21419-47-6) represents a critical "privileged scaffold" in medicinal chemistry, serving as a foundational building block for Epidermal Growth Factor Receptor (EGFR) inhibitors and other kinase-targeting therapeutics. While the quinazoline core confers high affinity for the ATP-binding pocket of kinases, it carries inherent toxicological risks that must be de-risked early in the Hit-to-Lead (H2L) phase.

This guide provides a rigorous, self-validating screening cascade designed to isolate the toxicity profile of the this compound scaffold. Unlike generic screening protocols, this workflow specifically addresses the structural liabilities of the quinazoline pharmacophore: bioactivation potential, hERG channel blockade, and DNA intercalation.

Part 1: Structural Context & In Silico Profiling

Before wet-lab experimentation, we must understand the molecule's "toxicity pharmacophore." The quinazoline ring is planar and aromatic, raising immediate concerns regarding DNA intercalation. Furthermore, the 4-amino position is metabolically labile.

Structural Alerts

-

DNA Intercalation: The planar tricyclic-like nature (if fused or stacked) or bicyclic aromaticity allows potential insertion between DNA base pairs, necessitating robust genotoxicity screening.

-

hERG Pharmacophore Overlap: Many quinazoline-based kinase inhibitors (e.g., Vandetanib, Lapatinib) show QT prolongation. The nitrogen-rich heterocycle can interact with the inner pore of the hERG channel.

-

Bioactivation: The 6-methyl group is a site for CYP-mediated hydroxylation, while the electron-deficient pyrimidine ring can be subject to nucleophilic attack if bioactivated to a quinone-imine-like intermediate.

Part 2: In Vitro Cytotoxicity Profiling (Cellular Health)

Objective: Determine the baseline

Strategic Insight: Do not rely on a single cell line. We utilize a dual-line approach: HEK293 (low metabolic activity, general toxicity) and HepG2 (metabolic competence, hepatotoxicity). If the

Protocol: Dual-Line MTT Viability Assay

Reagents:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Positive Control: Doxorubicin (general cytotoxic) or Chlorpromazine (hepatotoxic).

-

Vehicle: DMSO (Final concentration < 0.5%).

Workflow:

-

Seeding: Plate HepG2 and HEK293 cells at

cells/well in 96-well plates. Allow 24h attachment. -

Dosing: Treat with this compound in a 9-point dilution series (e.g., 0.1

M to 100 -

Incubation: Incubate for 48 hours at 37°C, 5%

. -

Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Interpretation:

| Parameter | Threshold | Implication |

|---|

|

Part 3: Genotoxicity Assessment (The Ames Test)

Objective: Assess the mutagenic potential of the planar quinazoline scaffold.

Strategic Insight: Quinazolines can act as frameshift mutagens. Standard base-pair substitution strains (TA100) are insufficient. You must include frameshift-sensitive strains (TA98, TA1537) to detect intercalation events.

Protocol: OECD 471 Bacterial Reverse Mutation Test

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

-

Activation: Perform +/- S9 mix (rat liver homogenate) to detect pro-mutagens requiring metabolic activation.

-

Criteria: A compound is positive if it induces a dose-dependent increase in revertant colonies

2-fold over vehicle control.

Part 4: Cardiotoxicity (hERG Inhibition)

Objective: Evaluate the risk of QT interval prolongation, a known liability for quinazoline kinase inhibitors.

Strategic Insight: While patch-clamp is the gold standard, it is low-throughput. For initial screening of a scaffold, a Fluorescence Polarization (FP) Displacement Assay is a cost-effective Tier 1 filter. If displacement > 50% at 10

Protocol: hERG Fluorescence Polarization Assay

-

Membrane Prep: Use commercially available hERG-expressing membrane fractions (e.g., from Invitrogen or PerkinElmer).

-

Tracer: Red-shifted fluorescent tracer (high affinity for hERG pore).

-

Reaction: Incubate membranes + tracer + this compound (10

M fixed dose for screening). -

Readout: Measure polarization (mP). A decrease in mP indicates the test compound has displaced the tracer.

Part 5: Metabolic Stability & Reactive Metabolites

Objective: Determine if the 6-methyl or 4-amino groups generate "hard" electrophiles that bind proteins (leading to idiosyncratic toxicity).

Strategic Insight: A simple stability half-life (

Visualization: Screening Logic & Bioactivation Pathways

The following diagram illustrates the decision matrix for the screening cascade and the theoretical bioactivation pathway of the quinazoline scaffold.

Caption: Workflow logic for de-risking the quinazoline scaffold. Tier 1 filters out gross toxicity; Tier 2 investigates specific mechanistic liabilities like channel blockade and reactive metabolites.

Part 6: Summary of Critical Thresholds

To ensure decision-making is data-driven, use the following "Go/No-Go" criteria for this compound:

| Assay | Metric | "Go" Criteria | "Flag" (Caution) | "No-Go" (Stop) |

| Solubility | Kinetic Solubility (PBS) | |||

| Cytotoxicity | ||||

| hERG | % Inhibition @ | |||

| Ames | Revertant Colonies | No increase | -- | |

| Metabolic Stability | Low Clearance | Moderate | High (Unstable) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12362244, this compound. Retrieved January 30, 2026 from [Link]

-

M.F. Zayed (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[1] Scientia Pharmaceutica.[1] Retrieved from [Link]

-

OECD (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

-

Altasciences (2024). Small Molecule Safety Assessment and Toxicology Protocols. Retrieved from [Link]

Sources

Technical Guide: Solubility and Stability of 6-Methylquinazolin-4-Amine in DMSO

Executive Summary

6-Methylquinazolin-4-amine is a critical pharmacophore in medicinal chemistry, serving as a scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors. While the quinazoline core confers potency, its planar, aromatic structure induces strong

This guide provides a validated technical framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO). It moves beyond basic "add and stir" instructions to address the thermodynamic and kinetic factors governing stability, ensuring high-integrity stock solutions for biological assays.

Part 1: Physicochemical Profile & Solubility Mechanics

To master the solubility of this compound, one must understand the molecular forces at play.

Molecular Descriptors

| Property | Value | Implication for Solubility |

| Molecular Weight | 159.19 g/mol | Low MW facilitates dissolution, but crystal lattice energy is high. |

| LogP (Octanol/Water) | ~1.6 | Moderately lipophilic. Poor water solubility; requires organic co-solvent. |

| pKa (N-1 ring nitrogen) | ~5.4 | Weakly basic. Protonation aids aqueous solubility but is irrelevant in neat DMSO. |

| Structural Geometry | Planar Heterocycle | High tendency for aggregation via intermolecular |

The Solvation Mechanism in DMSO

DMSO is the gold standard for this compound because it is a polar aprotic solvent with a high dielectric constant (

-

Disruption of Lattice Energy: DMSO molecules intercalate between the planar quinazoline rings, disrupting the

stacking interactions that hold the crystal lattice together. -

Hydrogen Bonding: The sulfoxide oxygen in DMSO acts as a hydrogen bond acceptor for the primary amine (-NH2) protons on the quinazoline, stabilizing the molecule in solution.

Critical Thresholds:

-

Working Concentration: 10 mM (Standard for High-Throughput Screening).

-

Saturation Limit (Est.): 50–100 mM in anhydrous DMSO (purity dependent).

-

Risk Zone: >100 mM (High risk of precipitation upon freeze-thaw).

Part 2: Stability Profile & Degradation Pathways

Stability in DMSO is not static. It is a dynamic equilibrium threatened primarily by environmental factors rather than intrinsic chemical instability.

The Hygroscopicity Trap

The greatest threat to this compound stability is atmospheric moisture . DMSO is highly hygroscopic; it can absorb up to 10% of its weight in water from the air within 24 hours if left uncapped.

-

The Mechanism: As water content in DMSO increases, the solvent's solvating power decreases. The hydrophobic quinazoline core becomes thermodynamically unstable, leading to "crashing out" (precipitation).

-

Chemical Consequence: While the 4-aminoquinazoline core is resistant to hydrolysis, the presence of water promotes micro-crystal formation that is invisible to the naked eye but devastating to assay reproducibility.

Thermal & Oxidative Stress

-

Oxidation: DMSO can act as a mild oxidant (resembling Swern oxidation conditions) if activated, but for this amine, the risk is low at room temperature.

-

Thermal Decomposition: The compound is heat-stable up to >100°C, but DMSO solutions should not be heated above 40°C during preparation to prevent solvent degradation (formation of dimethyl sulfide) and concentration shifts due to evaporation.

Part 3: Standard Operating Procedure (SOP)

Objective: Prepare a 10 mM stock solution of this compound (MW: 159.19 g/mol ) in Anhydrous DMSO.

Materials

-

Compound: this compound (Solid, >98% Purity).

-

Solvent: DMSO, Anhydrous (≥99.9%, water content <0.005%). Do not use "molecular biology grade" DMSO that has been opened for months.

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Preparation Workflow (Visualized)

Figure 1: Step-by-step workflow for high-integrity stock solution preparation.

Detailed Protocol Steps

-

Calculation: To prepare 10 mL of 10 mM solution:

-

Mass =

-

Mass =

(15.9 mg).

-

-

Initial Dissolution: Weigh 15.9 mg of powder into the vial. Add 5 mL (half volume) of anhydrous DMSO.

-

Why? Adding full volume immediately can trap powder in the neck of the vial or create a "clump" that is hard to break.

-

-

Mechanical Energy: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes.

-

Control: Monitor bath temperature. If it exceeds 40°C, add ice.

-

-

Final Volume: Add the remaining DMSO to reach 10 mL total volume. Invert 10 times to mix.

-

Aliquoting: Immediately dispense into 50–100 µL aliquots in PCR tubes or microcentrifuge tubes.

Part 4: Quality Control & Troubleshooting

The "Freeze-Thaw" Decision Tree

When retrieving a stock from storage (-20°C), use this logic to ensure integrity.

Figure 2: Decision logic for handling thawed stock solutions.

Analytical Validation (HPLC)

Visual inspection is insufficient for chemical purity.

-

Method: Reverse Phase HPLC (C18 Column).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic ring) and 330 nm (quinazoline specific).

-

Acceptance Criteria: Purity > 95%. If a peak appears at a different retention time after 6 months of storage, it suggests oxidation or interaction with DMSO contaminants.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12362244, this compound. Retrieved from [Link]

- Li, P., et al. (2016).Thermodynamic solubility and solvation behavior of 4-aminoquinazoline derivatives in polar solvents. Journal of Molecular Liquids, 223, 524-531. (Contextual grounding for quinazoline solubility).

- Cheng, X., et al. (2013).Impact of DMSO on Protein Structure and Function in Drug Discovery. Current Opinion in Drug Discovery & Development. (Reference for DMSO hygroscopicity and solvent effects).

Sources

Technical Guide: 6-Methylquinazolin-4-Amine as a Building Block in Organic Synthesis

Executive Summary

6-Methylquinazolin-4-amine (CAS 19181-42-1) represents a critical scaffold in medicinal chemistry, particularly within the development of tyrosine kinase inhibitors (TKIs). As a derivative of the "privileged" 4-aminoquinazoline core, it serves as a dual-functional building block: the C4-amino group provides a robust hydrogen-bond donor/acceptor motif essential for hinge-binding in ATP pockets (e.g., EGFR, VEGFR), while the C6-methyl group acts as a versatile synthetic handle. Through benzylic functionalization, this methyl group allows for the late-stage introduction of solubilizing tails or pharmacophores, a strategy employed in the synthesis of next-generation cancer therapeutics.

This guide details the synthetic accessibility, chemical reactivity, and application of this compound, providing researchers with validated protocols for its integration into drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 19181-42-1 |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 268–272 °C (decomposition) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |

| pKa (Calculated) | ~5.4 (N1-protonation) |

| Key Hazards | Irritant (Skin/Eye), Acute Tox.[1] (Oral) |

Synthetic Accessibility

The synthesis of this compound is achieved through two primary routes. The choice of route depends on the availability of starting materials (acid vs. nitrile) and the desired scale.

Route A: The Niementowski Cyclization (Classical)

This route utilizes 2-amino-5-methylbenzoic acid as the precursor. It involves cyclization with formamide to form the quinazolinone, followed by chlorination and amination.

-

Pros: Low-cost starting materials; robust on multigram scale.

-

Cons: Three steps; requires handling of POCl₃.

Route B: Amidine Condensation (Direct)

This route condenses 2-amino-5-methylbenzonitrile with formamidine acetate.

-

Pros: One-pot potential; higher atom economy.

-

Cons: Starting nitrile is often more expensive.

Visualization: Synthetic Pathways

Caption: Comparative synthetic routes to this compound showing the classical 3-step pathway (top) and the direct nitrile condensation (bottom).

Functionalization & Reactivity

The utility of this compound lies in its orthogonal reactivity. The C6-methyl group is chemically distinct from the C4-amino group, allowing for selective modification.

C6-Methyl Activation (Benzylic Functionalization)

The methyl group at position 6 is electron-rich due to the fused benzene ring but can be activated via radical halogenation. This is the most critical transformation for library generation, converting the "dead" methyl group into an electrophilic handle.

-

Reaction: Wohl-Ziegler Bromination

-

Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide, CCl₄ or Chlorobenzene.

-

Product: 6-(Bromomethyl)quinazolin-4-amine.

-

Application: The resulting bromide reacts with secondary amines (e.g., morpholine, N-methylpiperazine) to install solubilizing groups typical of drugs like Gefitinib .

N4-Amine Functionalization

While the C4-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing pyrimidine ring, it participates in:

-

Acylation: Reaction with acid chlorides to form amides (common in prodrug design).

-

Schiff Base Formation: Condensation with aldehydes to form imines.[2][3]

-

Dimroth Rearrangement: Under basic conditions at high temperatures, alkylated 4-aminoquinazolines can undergo rearrangement, a potential side reaction to monitor.

Medicinal Chemistry Application: Kinase Inhibition[1][9][10]

Mechanism of Action

The 4-aminoquinazoline scaffold is an ATP-competitive inhibitor . The N1 and N3 nitrogens, along with the C4-amino group, form a characteristic hydrogen-bonding network with the "hinge region" amino acids (e.g., Met793 in EGFR) of the kinase domain.

-

6-Methyl Role: The C6 position projects into the "solvent-accessible front pocket." Substituents here (derived from the methyl group) are used to tune solubility and pharmacokinetic properties without disrupting the critical hinge binding.

Visualization: EGFR Signaling & Inhibition

Caption: Mechanism of ATP-competitive inhibition by quinazoline derivatives within the EGFR signaling cascade.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound (Route A)

Based on classical quinazoline synthesis methodologies.

Step 1: Cyclization

-

Charge a round-bottom flask with 2-amino-5-methylbenzoic acid (10.0 g, 66 mmol) and formamide (30 mL).

-

Heat the mixture to 140–150 °C for 4–6 hours. The solid will dissolve, and the product will eventually precipitate.

-

Cool to room temperature. Pour into ice-water (100 mL).

-

Filter the solid, wash with water and cold ethanol. Dry in vacuo to yield 6-methylquinazolin-4(3H)-one (Yield: ~85%).

Step 2: Chlorination

-

Suspend the quinazolinone (5.0 g) in POCl₃ (25 mL). Add a catalytic amount of DMF (3 drops).

-

Reflux (105 °C) for 2–3 hours until the solution becomes clear.

-

Distill off excess POCl₃ under reduced pressure.

-

Pour the residue slowly onto crushed ice/ammonia water mixture (exothermic!). Extract with dichloromethane (DCM).

-

Dry organic layer (MgSO₄) and concentrate to yield 4-chloro-6-methylquinazoline .

Step 3: Amination

-

Dissolve the chloro-intermediate (4.0 g) in a saturated solution of NH₃ in methanol (50 mL) or use 25% aqueous ammonia in dioxane.

-

Heat in a sealed pressure tube at 80 °C for 12 hours.

-

Cool, concentrate the solvent, and wash the solid with water.

-

Recrystallize from ethanol to obtain pure This compound .

Protocol 2: C6-Benzylic Bromination (Functionalization)

Objective: Activation of the methyl group for library synthesis.

-

Dissolve this compound (1.0 eq) in CCl₄ or Chlorobenzene (anhydrous).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and Benzoyl Peroxide (0.05 eq).

-

Reflux under nitrogen for 4–8 hours. Monitor by TLC (the bromide is usually less polar than the starting material).

-

Filter hot to remove succinimide byproduct.

-

Concentrate filtrate. The resulting 6-(bromomethyl)quinazolin-4-amine is unstable and should be used immediately in the next nucleophilic substitution step (e.g., reaction with morpholine in DMF/K₂CO₃).

Safety & Handling

-

This compound:

-

GHS Classification: Acute Toxicity (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A).

-

Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety glasses.

-

-

Reagents:

-

POCl₃: Highly corrosive and reacts violently with water. Quench with extreme caution at low temperatures.

-

Formamide: Teratogen; avoid skin contact.

-

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Link

- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Review of quinazoline synthesis methods).

-

Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[4][5][6] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267–276. (Foundational SAR on 4-aminoquinazolines). Link

-

Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry.[7] (Context for C6-functionalization). Link

Sources

Methodological & Application

using 6-Methylquinazolin-4-Amine in kinase inhibitor drug design

Application Note: Strategic Utilization of 6-Methylquinazolin-4-Amine in Kinase Inhibitor Discovery

Abstract

The quinazoline pharmacophore remains a cornerstone in kinase inhibitor design, evidenced by FDA-approved therapeutics such as Gefitinib, Erlotinib, and Lapatinib.[1] This guide details the strategic application of This compound (and its synthetic precursors) as a privileged scaffold for targeting the ATP-binding cleft of receptor tyrosine kinases (RTKs), specifically EGFR and HER2. We provide validated protocols for synthesis, structure-activity relationship (SAR) probing, and biochemical evaluation, emphasizing the role of the C6-methyl group as a lipophilic probe for the solvent-front interface.

Section 1: Rational Design & Molecular Modeling

The Privileged Scaffold Architecture

The 4-aminoquinazoline core functions as an ATP-mimetic. Its efficacy relies on a specific binding mode within the kinase hinge region.[2][3]

-

N1 Interaction (Acceptor): The quinazoline N1 nitrogen accepts a critical hydrogen bond from the backbone amide of the hinge region (e.g., Met793 in EGFR).[2][4]

-

N3 Interaction (Water-Mediated): The N3 nitrogen often interacts with a conserved threonine (e.g., Thr854 ) via a structural water molecule, stabilizing the scaffold.[2]

-

C4-Amino Vector: Substituents at the 4-position extend into the hydrophobic back pocket (gatekeeper region), determining selectivity.

-

C6-Methyl Probe: Unlike the bulky solubilizing groups found in Gefitinib (morpholinopropoxy), the 6-methyl group serves as a "minimalist probe." It tests the steric tolerance of the solvent-exposed ribose-binding pocket without introducing complex physicochemical liabilities. It is ideal for early-stage Fragment-Based Drug Discovery (FBDD) to validate core binding before optimizing for ADME properties.

Pathway Visualization

The following diagram illustrates the logical flow from scaffold selection to lead optimization.

Figure 1: Iterative workflow for utilizing the quinazoline scaffold in kinase drug discovery.

Section 2: Synthetic Protocols

While this compound (primary amine) can be used directly as a crystallographic fragment, the generation of potent inhibitors requires substitution at the 4-amino position. The industry-standard route proceeds via the 4-chloro intermediate.

Protocol A: Synthesis of the 4-Chloro Intermediate

Objective: Convert 6-methylquinazolin-4(3H)-one to 4-chloro-6-methylquinazoline.

Reagents:

-

Starting Material: 6-Methylquinazolin-4(3H)-one (1.0 eq)

-

Chlorinating Agent: Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)

-

Base:

-Diisopropylethylamine (DIPEA) (Cat.)

Step-by-Step:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 6-methylquinazolin-4(3H)-one in neat POCl₃ (10 mL per gram of substrate).

-

Catalysis: Add catalytic DIPEA (0.1 eq) to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (105°C) for 3–4 hours. The suspension should become a clear yellow/orange solution, indicating conversion.

-

Checkpoint: Monitor by TLC (30% Ethyl Acetate in Hexanes). The polar starting material (Rf ~0.1) should disappear, replaced by the non-polar chloride (Rf ~0.7).

-

-

Workup (Critical Safety): Cool to room temperature. Remove excess POCl₃ under reduced pressure.

-

Safety Note: Quench the residue by slowly pouring it onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent rapid hydrolysis of the product.

-

-

Extraction: Neutralize with saturated NaHCO₃ to pH 8. Extract with Dichloromethane (DCM) (3x). Dry over MgSO₄ and concentrate.

-

Storage: The resulting yellow solid is moisture-sensitive. Store under nitrogen at -20°C.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Install the specificity-determining "tail" at the 4-position.

Reagents:

-

Substrate: 4-Chloro-6-methylquinazoline (1.0 eq)

-

Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

-

Solvent: Isopropanol (IPA)

-

Temperature: 80°C

Step-by-Step:

-

Dissolution: Dissolve the 4-chloro intermediate in IPA (10 mL/mmol).

-

Addition: Add the substituted aniline.

-

Reflux: Heat to 80°C for 2–6 hours.

-

Precipitation (Self-Validating Step): As the reaction proceeds, HCl is generated. The product usually precipitates as the hydrochloride salt.

-

Isolation: Cool to room temperature. Filter the precipitate. Wash the cake with cold IPA and diethyl ether.

-

Free Basing (Optional): If the salt is hygroscopic, suspend in EtOAc and wash with saturated NaHCO₃ to obtain the free base.

Section 3: Biochemical Validation (Kinase Assay)

To evaluate the affinity of the synthesized 6-methyl-substituted analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

Protocol C: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine IC₅₀ values for EGFR binding.[5][6]

Materials:

-

Kinase: EGFR Recombinant Human Protein (Invitrogen).

-

Tracer: Kinase Tracer 199 (Alexa Fluor™ 647 conjugate).

-

Antibody: LanthaScreen™ Eu-anti-GST Antibody.

-

Test Compound: this compound derivative (dissolved in DMSO).

Workflow:

| Step | Action | Volume | Notes |

|---|---|---|---|

| 1 | Compound Prep | 2.5 µL | Prepare 3-fold serial dilution in DMSO. Transfer to 384-well plate. |

| 2 | Master Mix | 5.0 µL | Add Kinase (5 nM final) + Antibody (2 nM final) in Assay Buffer. |

| 3 | Incubation 1 | - | Incubate for 15 mins at Room Temp to allow compound-kinase binding. |

| 4 | Tracer Add | 2.5 µL | Add Tracer 199 (Determine Kd prior to set concentration, typically 2-10 nM). |

| 5 | Incubation 2 | - | Incubate for 60 mins at Room Temp in the dark. |

| 6 | Detection | - | Read on TR-FRET compatible plate reader (e.g., EnVision). |

Data Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Plot the ratio against log[Inhibitor] to generate sigmoidal dose-response curves.

-

Control: Use Gefitinib as a positive control (Expected IC₅₀: ~2-5 nM).

Section 4: Structural Biology & Mechanism

Understanding the interaction of the 6-methyl group is vital for interpreting SAR data.

Binding Mode Diagram

The following diagram depicts the interactions within the EGFR ATP-binding pocket.

Figure 2: Schematic representation of the Quinazoline-EGFR binding interface.[2]

The "6-Methyl" SAR Logic

-

Steric Fit: The 6-methyl group is small enough to avoid steric clash with the "roof" of the ATP binding site (often residues like Leu718 or Gly796 in various kinases).

-

Lipophilicity: It adds a small lipophilic increment (+0.5 LogP) compared to the unsubstituted core, potentially improving cellular permeability without the "brick dust" insolubility issues of larger planar rings.

-

Optimization Vector: If the 6-methyl derivative shows potency, the position is validated for extension. Chemists can then replace the methyl with solubilizing ethers (e.g., -O-CH2-CH2-Morpholine) to improve ADME properties while retaining the core binding mode.

References

-

Zhang, H., et al. (2024). "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy."[7] MDPI. Available at: [Link]

-

Das, D., & Hong, J. (2019). "Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry."[1] European Journal of Medicinal Chemistry. Available at: [Link]

-

Ravez, S., et al. (2015). "Protein kinase inhibitors based on the quinazoline scaffold: a patent review (2009 – present)." Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)."[4] Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. mdpi.com [mdpi.com]

analytical techniques for the characterization of 6-Methylquinazolin-4-Amine

Introduction & Strategic Context

6-Methylquinazolin-4-amine (CAS: 21419-47-6) is a critical pharmacophore scaffold in the synthesis of tyrosine kinase inhibitors (TKIs), specifically those targeting EGFR (e.g., Gefitinib analogs) and PI3K pathways.[1][2] Its characterization is non-trivial due to the basicity of the N1/N3 nitrogens and the potential for tautomeric equilibrium in its precursors.

This guide moves beyond basic identification to provide a robust analytical control strategy . We focus on distinguishing the target amine from its hydrolytic impurity (6-methylquinazolin-4(3H)-one) and its synthetic precursor (4-chloro-6-methylquinazoline), both of which are common process-related impurities.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 159.19 g/mol |

| Monoisotopic Mass | 159.0796 Da |

| Solubility | Soluble in DMSO, DMF, MeOH (warm); Sparingly soluble in water.[1][3][4] |

| pKa (Calc) | ~5.4 (N1 protonation) |

Structural Characterization (Identity)[2][4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: DMSO-

Protocol:

-

Concentration: 10 mg in 0.6 mL DMSO-

. -

Key Diagnostic Signals (

H NMR, 400 MHz):- 2.45 ppm (s, 3H): Methyl group at C6.[1] This is the cleanest integration anchor.

-

7.60 - 7.80 ppm (br s, 2H): The

- 8.30 ppm (s, 1H): The H2 proton (between the two nitrogens). This is the most deshielded singlet and characteristic of the quinazoline core.[1]

Mass Spectrometry (HRMS)

Method: ESI-Positive Mode (LC-MS).[1] Expectation:

-

[M+H]+: 160.0869 m/z.[1]

-

Fragmentation: High collision energy often yields a fragment at ~143 m/z (loss of

), confirming the primary amine.[2]

Purity & Impurity Profiling (HPLC-UV)

Challenge: The basic quinazoline nitrogen causes peak tailing on standard silica-based C18 columns due to silanol interactions.[1] Solution: Use of a "charged surface" column (e.g., CSH) or high-pH stable columns, OR a low pH mobile phase with an ion-pairing agent substitute (TFA).[1][2]

Method Development Logic: The "Impurity Triangle"

We must separate the Target (Amine) from the Precursor (Chloro) and the Degradant (Hydroxyl).[2]

Figure 1: Synthetic origin and degradation pathways defining the critical separation requirements.

Validated HPLC Protocol (Standard Operating Procedure)

| Parameter | Condition | Rationale |

| Column | Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) | CSH (Charged Surface Hybrid) technology suppresses basic analyte tailing better than standard C18.[1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures protonation of the quinazoline N1, improving peak shape.[2] |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Gradient | 0-2 min: 5% B (Isocratic)2-15 min: 5% | Gradient required to elute the non-polar 4-chloro impurity (if present).[1][2] |

| Detection | UV @ 254 nm | Max absorption for quinazoline |

| Column Temp | 40°C | Reduces viscosity and improves mass transfer for sharper peaks.[1] |

| Injection Vol | 5 µL | Prevent column overload. |

Sample Preparation:

-

Weigh 5.0 mg of sample.[1]

-

Dissolve in 1.0 mL of 50:50 Water:Acetonitrile .

-

Note: If the sample does not dissolve, add 100 µL DMSO first, then dilute with mobile phase. Pure ACN may precipitate the salt forms.[1]

-

-

Filter through 0.22 µm PTFE filter.[1]

Solid State Characterization

For drug development, the solid form dictates stability and bioavailability.[1][2]

Differential Scanning Calorimetry (DSC)

-

Expectation: Sharp endotherm at melting point.

-

Literature Reference: Quinazolin-4-amines typically melt between 260°C - 290°C depending on the salt form [1].[1]

-

Protocol: Heat at 10°C/min from 40°C to 350°C under

purge. -

Warning: Broad endotherms <100°C indicate solvates or hygroscopicity (common in amine salts).[1]

X-Ray Powder Diffraction (XRPD)[2]

-

Purpose: Polymorph screening.

-

Protocol: Scan 2

from 3° to 40°.[1] -

Insight: If the synthetic route uses HCl/Isopropanol, you will likely isolate the Hydrochloride salt .[2] You must verify if you have the Free Base or HCl salt, as their solubility profiles differ drastically.

References

-

PubChem Compound Summary . (2025). This compound (CID 12362244).[1] National Center for Biotechnology Information.[1] Link

-

Liu, G., et al. (2006).[1][5] Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 256-262.[1] Link

-

Błaszczak-Świątkiewicz, K., et al. (2012).[1] Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica. Link

-

Gatadi, S., et al. (2022).[1][6] 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. Processes, 10:384. Link

Sources

- 1. This compound | C9H9N3 | CID 12362244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 3. 6-methoxy-N-(pyridin-4-ylmethyl)quinazolin-4-amine | C15H14N4O | CID 21002791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemmethod.com [chemmethod.com]

High-Throughput Screening Strategies for 6-Methylquinazolin-4-Amine Analogs

Application Note & Protocol Guide

Executive Summary

The 6-methylquinazolin-4-amine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore core for several clinically approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib. While the 4-amino position typically binds the ATP-binding pocket hinge region, the 6-position methyl group often aids in hydrophobic packing within the kinase domain.

This guide details a robust High-Throughput Screening (HTS) workflow to identify novel analogs of this class. We focus on two complementary assay platforms:

-

Biochemical HTS: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify enzymatic inhibition.

-

Cellular HTS: A luminescent cell viability assay to validate membrane permeability and physiological potency.

Biological Context & Mechanism[1][2]

The Target: EGFR Signaling Pathway

The primary target for this compound analogs is the intracellular kinase domain of EGFR. Inhibition of this kinase blocks downstream signaling cascades essential for tumor proliferation, specifically the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Pathway Visualization

The following diagram illustrates the signal transduction cascade and the intervention point for quinazoline analogs.

Figure 1: EGFR signaling cascade showing the competitive inhibition mechanism of quinazoline analogs at the receptor level.

Assay Strategy & Design

To ensure data fidelity (Trustworthiness), we employ a "Funnel Screening" approach.

| Stage | Assay Type | Technology | Readout | Throughput |

| Primary Screen | Biochemical | TR-FRET (e.g., LANCE/HTRF) | Ratio (665/615 nm) | Ultra-High (1536/384-well) |

| Secondary Screen | Cellular | CellTiter-Glo (ATP) | Luminescence (RLU) | High (384-well) |

| Counter Screen | Biochemical | Unrelated Kinase (e.g., Insulin Receptor) | TR-FRET | Medium |

Protocol 1: Biochemical HTS (TR-FRET Kinase Assay)

Principle: This homogeneous assay measures the phosphorylation of a peptide substrate. A Europium-labeled antibody binds the phosphorylated product, while a ULight/APC-labeled streptavidin binds the biotinylated peptide. When the kinase is active, the proximity allows FRET to occur. Inhibitors decrease the FRET signal.

Reagents & Equipment

-

Enzyme: Recombinant Human EGFR (cytoplasmic domain).

-

Substrate: Biotin-Poly GT (Glu:Tyr, 4:1) or specific EGFR peptide.

-

ATP: Ultrapure ATP (Km apparent concentration, typically 2-10 µM).

-

Detection: LANCE Ultra or HTRF Kinase Detection Kit (Eu-Antibody + Acceptor).

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

-

Plate: 384-well low-volume white microplates (e.g., PerkinElmer ProxiPlate).

Step-by-Step Workflow

-

Compound Dispensing:

-

Use an acoustic dispenser (e.g., Echo 550) to transfer 10-50 nL of library compounds (in 100% DMSO) into assay plates.

-

Controls:

-

High Control (HC): DMSO only (0% Inhibition).

-

Low Control (LC): 10 µM Staurosporine or Reference Quinazoline (100% Inhibition).

-

-

-

Enzyme Addition:

-

Dilute EGFR enzyme in Assay Buffer to 2x final concentration (e.g., 0.5 nM final).

-

Dispense 5 µL of enzyme solution to all wells.

-

Pre-incubation: 10 minutes at RT to allow compound-enzyme binding.

-

-

Substrate/ATP Initiation:

-

Prepare a 2x mix of Biotin-Peptide (e.g., 200 nM final) and ATP (at Km).

-

Dispense 5 µL to start the reaction.

-

Incubation: 60 minutes at RT (protected from light).

-

-

Detection:

-

Add 10 µL of Detection Mix (Eu-Ab + Streptavidin-Acceptor + EDTA to stop reaction).

-

Equilibration: 60 minutes at RT.

-

-

Read:

-

Read on a multimode plate reader (e.g., EnVision).

-

Excitation: 320/340 nm.

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Data Calculation

Calculate the Ratio (

Protocol 2: Cell-Based Viability HTS (CellTiter-Glo)

Principle: Quinazoline analogs must penetrate the cell membrane to reach the cytoplasmic kinase domain. This assay quantifies ATP, an indicator of metabolically active cells, to determine cytotoxicity/potency.

Reagents & Equipment

-

Cell Line: A431 (EGFR-overexpressing epidermoid carcinoma) or PC-9 (EGFR-mutant NSCLC).

-

Reagent: CellTiter-Glo® 2.0 (Promega).

-

Media: DMEM + 10% FBS (low serum 1% is optional to sensitize EGFR dependence).

-

Plate: 384-well solid white tissue culture treated plates.

Step-by-Step Workflow

-

Cell Seeding:

-

Harvest cells and dilute to 1,000–2,000 cells/well in 20 µL media.

-

Dispense into 384-well plates.

-

Incubation: 16–24 hours at 37°C/5% CO₂ for attachment.

-

-

Compound Treatment:

-

Add 5 µL of 5x compound solution (diluted from DMSO stock into media). Final DMSO < 0.5%.

-

Incubation: 72 hours at 37°C/5% CO₂.

-

-

Detection:

-

Equilibrate plate and CellTiter-Glo reagent to Room Temperature (critical for reaction kinetics).

-

Add 25 µL CellTiter-Glo reagent (1:1 ratio with volume in well).

-

Shake on orbital shaker for 2 minutes (lyses cells).

-

Incubate 10 minutes to stabilize signal.

-

-

Read:

-

Measure Total Luminescence (Integration time: 0.5–1.0 sec).

-

HTS Workflow Visualization

Figure 2: Integrated screening workflow from library management to hit validation.

Quality Control & Troubleshooting

Acceptance Criteria

For an HTS run to be valid, the Z-Factor (

-

Target:

is excellent; -

Signal-to-Background (S/B): Should be

.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Z' Factor (<0.4) | Pipetting error or edge effects. | Check dispenser calibration; use "dummy" water wells on plate edges. |

| High Background (Biochem) | Non-specific antibody binding. | Increase detergent (Brij-35) or add BSA/Casein to buffer. |

| Compound Precipitation | High concentration or low solubility. | Inspect wells visually; lower screening concentration (e.g., 10 µM |

| Cell Toxicity in Controls | DMSO intolerance. | Ensure final DMSO concentration is |

References

-

Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

-

Inglese, J., et al. (2006). "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." Proc Natl Acad Sci USA. Link

-

Lao, Y., et al. (2020). "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors." Molecules. Link

-

Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Protocols. Link

-

PerkinElmer. "LANCE Ultra Kinase Assays: Application Note." Revvity (formerly PerkinElmer). Link

Application Note: Developing Cell-Based Assays for 6-Methylquinazolin-4-Amine Activity

Abstract

The 6-methylquinazolin-4-amine scaffold represents a privileged pharmacophore in medicinal chemistry, primarily serving as the hinge-binding core for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While biochemical assays provide intrinsic potency data (

Introduction: The Scaffold and the Target

The quinazoline-4-amine moiety is the structural anchor for several FDA-approved drugs (e.g., Gefitinib, Erlotinib). The nitrogen at position 1 (N1) accepts a hydrogen bond from Met793 in the EGFR hinge region, while the amino group at position 4 donates a hydrogen bond. The 6-methyl substitution often enhances hydrophobic packing within the ATP-binding pocket.

However, a common failure mode in developing these derivatives is cellular disconnect —compounds that bind purified protein but fail in live cells due to poor membrane permeability or efflux pump liability. Therefore, a robust cell-based assay workflow is non-negotiable.

The Signaling Context

To validate activity, we must monitor the canonical EGFR pathway. Inhibition of the receptor should result in a collapse of downstream phosphorylation in the RAS/RAF/MEK/ERK and PI3K/AKT axes.

Diagram 1: EGFR Signaling & Inhibition Node